PfDHODH Enzyme Inhibition: 64 nM IC₅₀ with >469-Fold Species Selectivity vs. Human DHODH
Methyl 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (documented as US8703811, compound 57) inhibits Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) with an IC₅₀ of 64 nM, while showing negligible activity against human DHODH (IC₅₀ > 30,000 nM), yielding a calculated species selectivity index exceeding 469-fold [1]. In contrast, the clinical-stage triazolopyrimidine PfDHODH inhibitor DSM265 achieves an IC₅₀ of approximately 8.9–30 nM against PfDHODH but belongs to a structurally distinct chemotype, while the pyrrole-based series from which this compound derives was developed specifically to address the metabolic liabilities of triazolopyrimidines . The 4-carboxylate regioisomer (CAS 1095822-24-4) lacks publicly disclosed PfDHODH activity, indicating the 2-carboxylate position is critical for target engagement .
| Evidence Dimension | PfDHODH enzyme inhibition (IC₅₀) and species selectivity (Pf vs. human DHODH) |
|---|---|
| Target Compound Data | PfDHODH IC₅₀ = 64 nM; Human DHODH IC₅₀ > 30,000 nM; Selectivity index > 469 |
| Comparator Or Baseline | DSM265 (triazolopyrimidine clinical candidate): PfDHODH IC₅₀ ≈ 8.9–30 nM; 4-carboxylate regioisomer (CAS 1095822-24-4): No reported PfDHODH activity |
| Quantified Difference | Target compound is ~7-fold less potent than DSM265 on PfDHODH but belongs to a pyrrole-based series with differentiated metabolic profile; >469-fold selective over human DHODH vs. 4-carboxylate analog with no measurable activity |
| Conditions | Recombinant PfDHODH (type 2) enzyme assay; activity monitored via direct orotate formation or DCIP chromogen reduction; human DHODH assay using C-terminal His₆-tagged enzyme (residues 30–396) expressed in E. coli BL21(DE3) |
Why This Matters
The >469-fold species selectivity window is a quantifiable differentiator for antimalarial lead identification programs that require selective PfDHODH inhibition without human host enzyme cross-reactivity—a parameter the 4-carboxylate isomer cannot deliver.
- [1] BindingDB entry BDBM50379157 / CHEMBL1234899, curated from Genzyme US Patent US8703811, Compound 57. PfDHODH IC₅₀: 64 nM; Human DHODH IC₅₀: >30,000 nM. Deposited 2014-10-14. View Source
